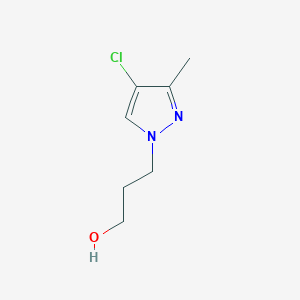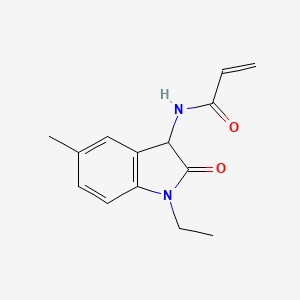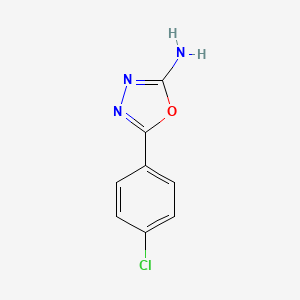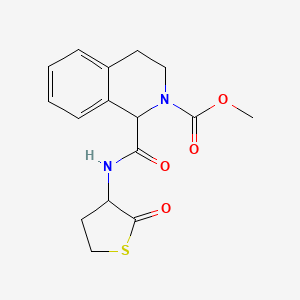
3-(4-Chloro-3-methyl-1H-pyrazol-1-YL)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-3-methyl-1H-pyrazol-1-YL)propan-1-OL is a chemical compound that has gained significant attention in scientific research. It is a pyrazole derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-3-methyl-1H-pyrazol-1-YL)propan-1-OL is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition can lead to anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis. Additionally, it has been found to reduce the production of amyloid-beta, which is involved in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-Chloro-3-methyl-1H-pyrazol-1-YL)propan-1-OL in lab experiments include its anti-inflammatory and analgesic properties, as well as its potential use in treating various diseases. However, its limitations include the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 3-(4-Chloro-3-methyl-1H-pyrazol-1-YL)propan-1-OL. These include further studies on its mechanism of action, potential use in treating various diseases, and the development of more efficient synthesis methods. Additionally, future studies could focus on the potential side effects of this compound and ways to mitigate them.
Conclusion:
In conclusion, this compound is a pyrazole derivative that has gained significant attention in scientific research. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, as well as potential use in treating various diseases. While there are limitations to its use in lab experiments, there are several future directions for the study of this compound that could lead to significant advancements in scientific research.
Métodos De Síntesis
3-(4-Chloro-3-methyl-1H-pyrazol-1-YL)propan-1-OL has been synthesized using various methods, including the reaction of 4-chloro-3-methyl-1H-pyrazole with 3-chloro-1-propanol in the presence of a base. Another method involves the reaction of 4-chloro-3-methyl-1H-pyrazole with 3-bromopropan-1-ol in the presence of a base. Both methods have been found to be efficient in synthesizing this compound.
Aplicaciones Científicas De Investigación
3-(4-Chloro-3-methyl-1H-pyrazol-1-YL)propan-1-OL has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been studied for its potential use in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
3-(4-chloro-3-methylpyrazol-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-6-7(8)5-10(9-6)3-2-4-11/h5,11H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHQEUGVDNOQLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-5-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2415126.png)
![Methyl 3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2415127.png)


![[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2415131.png)


![Ethyl 2-amino-1-[2-(4-methoxybenzoyl)oxyethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2415135.png)


![1'-(methylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2415139.png)
![3-isobutyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415141.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2415146.png)